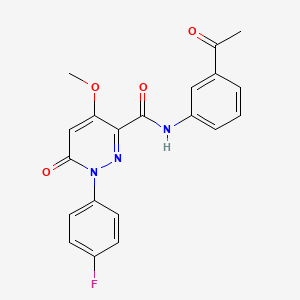![molecular formula C19H20N2O3 B2973128 1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol CAS No. 2379996-72-0](/img/structure/B2973128.png)
1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol, also known as BINA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. BINA belongs to the family of naphthalen-1-ol derivatives and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol acts as an inhibitor of HDAC, which results in the accumulation of acetylated histones and the modulation of gene expression. This mechanism of action has been linked to the regulation of various biological processes, including cell differentiation, proliferation, and apoptosis.
Biochemische Und Physiologische Effekte
1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. 1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol in lab experiments is its high degree of purity, which allows for accurate and reproducible results. However, one of the limitations of using 1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the research on 1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol. One potential area of focus is the development of more potent and selective HDAC inhibitors based on the structure of 1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol. Another potential area of research is the investigation of the potential therapeutic applications of 1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol and its effects on various biological processes.
Synthesemethoden
The synthesis of 1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol involves the reaction of 2-aminobenzoxazole with 6-methoxy-1-naphthol in the presence of a suitable catalyst. This reaction results in the formation of 1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol as a white crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol has been extensively studied for its potential therapeutic properties. It has been shown to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. 1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol has been found to inhibit the activity of certain enzymes, such as the histone deacetylase (HDAC), which plays a key role in the regulation of gene expression.
Eigenschaften
IUPAC Name |
1-[(1,3-benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-14-8-9-15-13(11-14)5-4-10-19(15,22)12-20-18-21-16-6-2-3-7-17(16)24-18/h2-3,6-9,11,22H,4-5,10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJYMZIHCAKTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC3=NC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(1,3-Benzoxazol-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydrocyclopenta[B]pyrrole](/img/structure/B2973046.png)

![2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2973050.png)


![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2973056.png)
![N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide](/img/structure/B2973058.png)
![2-(4-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2973059.png)
![1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2973060.png)
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2973063.png)

![2-(2-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2973065.png)
![N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973066.png)
